molecular formula C11H17NO3 B13314903 2-(5-Methylmorpholin-3-yl)cyclohexane-1,3-dione

2-(5-Methylmorpholin-3-yl)cyclohexane-1,3-dione

Cat. No.: B13314903
M. Wt: 211.26 g/mol
InChI Key: PNEUSCRZCTXTFY-UHFFFAOYSA-N
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Description

2-(5-Methylmorpholin-3-yl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is known for its unique blend of reactivity and stability, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 2-(5-Methylmorpholin-3-yl)cyclohexane-1,3-dione involves several steps. One common method includes the use of simple reagents like Dimethyl amino pyridine (DMAP) to bring about the rearrangement of the enol ester to the final triketone molecule . The reaction is typically carried out in a three-neck round-bottom flask with a magnetic stirrer bar, condenser, and thermometer pocket in a heating water bath . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(5-Methylmorpholin-3-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

2-(5-Methylmorpholin-3-yl)cyclohexane-1,3-dione is unique due to its specific structure and reactivity. Similar compounds include other cyclohexane-1,3-dione derivatives, such as 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione and 2-[4-(methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione . These compounds share similar core structures but differ in their substituents, which can significantly impact their reactivity and applications. The unique combination of the morpholine ring and the cyclohexane-1,3-dione core in this compound contributes to its distinct properties and makes it a valuable compound in various research fields.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

2-(5-methylmorpholin-3-yl)cyclohexane-1,3-dione

InChI

InChI=1S/C11H17NO3/c1-7-5-15-6-8(12-7)11-9(13)3-2-4-10(11)14/h7-8,11-12H,2-6H2,1H3

InChI Key

PNEUSCRZCTXTFY-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(N1)C2C(=O)CCCC2=O

Origin of Product

United States

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